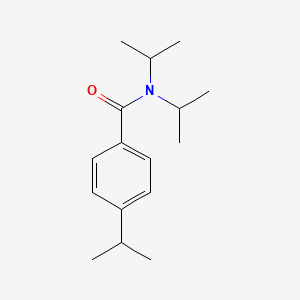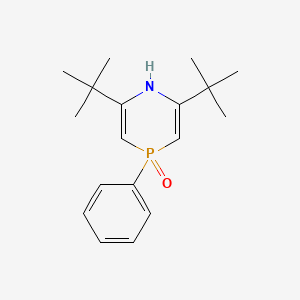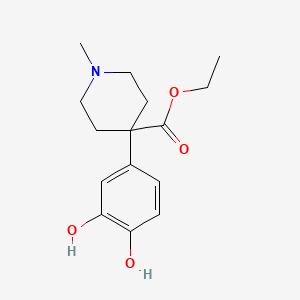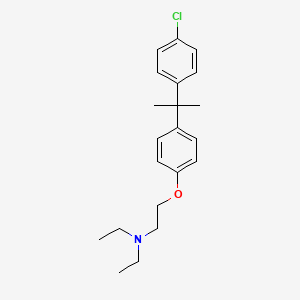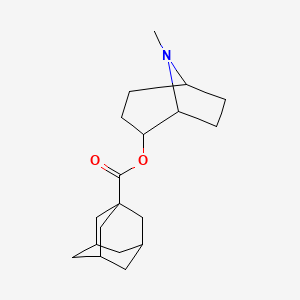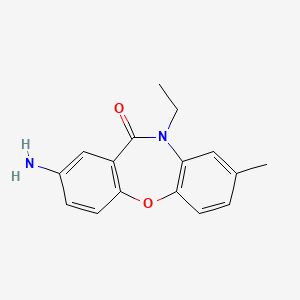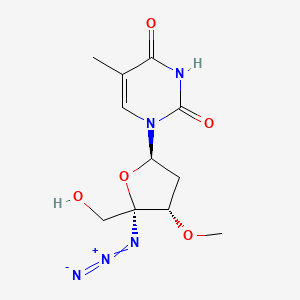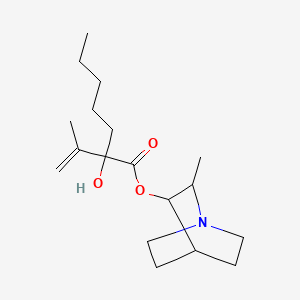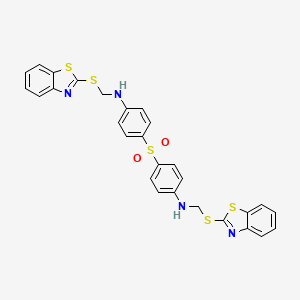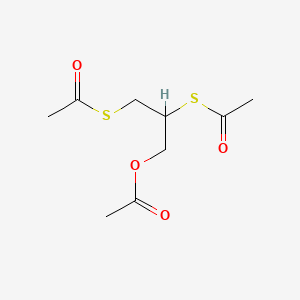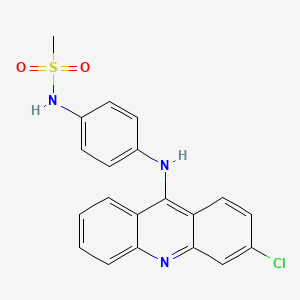![molecular formula C18H9BrO2 B12798283 1-Bromobenzo[a]anthracene-7,12-dione CAS No. 78302-28-0](/img/structure/B12798283.png)
1-Bromobenzo[a]anthracene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 511750 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 511750 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 511750 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC 511750 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 511750 often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Scientific Research Applications
NSC 511750 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 511750 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 511750 include:
- NSC 511751
- NSC 511752
- NSC 511753
Uniqueness
NSC 511750 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
CAS No. |
78302-28-0 |
|---|---|
Molecular Formula |
C18H9BrO2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-bromobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H9BrO2/c19-14-7-3-4-10-8-9-13-16(15(10)14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
InChI Key |
DYGRLAHWVVQPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=C4Br)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


